REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([I:8])[CH:7]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:11].O=P(Cl)(Cl)Cl>C(Cl)Cl>[Cl:11][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([I:8])=[CH:5][N:4]=1
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)I)O
|
Name
|
|
Quantity
|
14.85 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
was slowly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 100 ml 3-necked round bottom flask, fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
topped with a N2 inlet, a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
The reaction mixture, containing solids
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred under N2 for 5 hours after which it
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
The reaction mixture was cautiously poured
|
Type
|
CUSTOM
|
Details
|
into crushed ice
|
Type
|
WAIT
|
Details
|
to stand for 1 hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solids present in it
|
Type
|
CUSTOM
|
Details
|
The layers was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed
|
Type
|
ADDITION
|
Details
|
with dilute base, water and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous MgSO4 and filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |